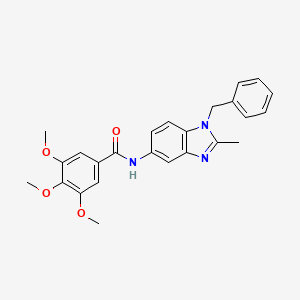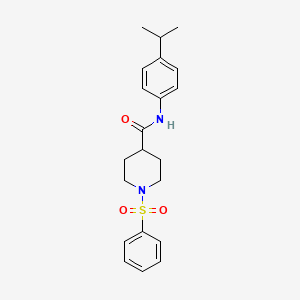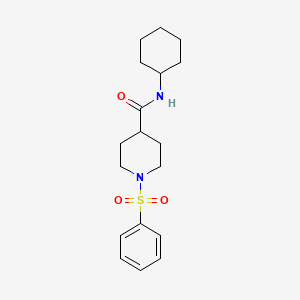
N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide
説明
N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide, also known as TMB-5, is a synthetic compound that has been studied extensively for its potential use in scientific research. TMB-5 belongs to the class of benzimidazole derivatives, which have been shown to exhibit a range of biological activities.
作用機序
The mechanism of action of N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide involves its selective accumulation in lysosomes, where it undergoes hydrolysis by lysosomal enzymes to release the fluorescent benzimidazole moiety. The released benzimidazole moiety emits a fluorescent signal that can be visualized by fluorescence microscopy. The specificity of N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide for lysosomes is thought to be due to the presence of the benzyl group, which allows for selective uptake by lysosomes.
Biochemical and physiological effects:
N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide has been shown to have low toxicity and minimal effects on cellular viability, making it a safe and reliable tool for studying lysosomal function in living cells. In addition to its use as a fluorescent probe, N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide has also been studied for its potential use as a lysosomal inhibitor. Lysosomal inhibitors have been shown to have potential therapeutic applications in the treatment of lysosomal storage diseases, where the accumulation of undegraded substrates in lysosomes leads to cellular dysfunction and disease pathology.
実験室実験の利点と制限
The advantages of using N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide in lab experiments include its high selectivity for lysosomes, low toxicity, and ease of use. However, one limitation of N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide is its relatively low quantum yield, which can limit its sensitivity for imaging of lysosomes in living cells. Additionally, N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide is not suitable for use in animal models due to its poor bioavailability and rapid metabolism.
将来の方向性
For research on N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide include the development of more potent and selective lysosomal probes, as well as the exploration of its potential use as a lysosomal inhibitor for the treatment of lysosomal storage diseases. Additionally, further studies are needed to elucidate the mechanism of lysosomal targeting and uptake of N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide, as well as its potential interactions with other cellular components. Overall, N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide shows great promise as a valuable tool for studying lysosomal function and dysfunction in living cells, and its potential applications in scientific research and medicine warrant further investigation.
科学的研究の応用
N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide has been studied for its potential use as a fluorescent probe for imaging of lysosomes in living cells. Lysosomes are organelles that play a crucial role in cellular homeostasis by degrading and recycling cellular waste. Abnormal lysosomal function has been implicated in a range of diseases, including cancer, neurodegenerative disorders, and lysosomal storage diseases. N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide has been shown to accumulate selectively in lysosomes and emit a strong fluorescent signal upon excitation with light, making it a valuable tool for studying lysosomal function and dysfunction in living cells.
特性
IUPAC Name |
N-(1-benzyl-2-methylbenzimidazol-5-yl)-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4/c1-16-26-20-14-19(10-11-21(20)28(16)15-17-8-6-5-7-9-17)27-25(29)18-12-22(30-2)24(32-4)23(13-18)31-3/h5-14H,15H2,1-4H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDKKPPSDKMCDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1CC3=CC=CC=C3)C=CC(=C2)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-chlorophenyl)sulfonyl]-N-(2-methoxybenzyl)-4-piperidinecarboxamide](/img/structure/B3445894.png)
![N-(4-ethylphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3445914.png)
![1-[(4-methylphenyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B3445939.png)



![1-(2-fluorobenzyl)-3,7-dimethyl-8-[(2-pyridinylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3445959.png)

![3,4,5-trimethoxy-N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B3445975.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B3445990.png)
![2,4-dimethoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B3445995.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B3446003.png)
![4-ethoxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3446006.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide](/img/structure/B3446012.png)